molecular formula C12H11NO3S2 B3083614 [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid CAS No. 1142201-40-8

[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

Cat. No.: B3083614
CAS No.: 1142201-40-8
M. Wt: 281.4 g/mol
InChI Key: ZYPCJXUFAPZWOQ-UHFFFAOYSA-N
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Description

[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazolone derivative characterized by a 4-oxo-4,5-dihydro-1,3-thiazol core substituted with a benzylthio group at position 2 and an acetic acid moiety at position 3. The thiazolone ring system is known for its tautomeric behavior (enol-keto equilibrium) and pharmacological relevance, particularly in antimicrobial and anticancer applications . For instance, compounds like [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid (CAS: sc-321083) share the same core but differ in substituents, highlighting the role of thioether groups in modulating activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-benzylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c14-10(15)6-9-11(16)13-12(18-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPCJXUFAPZWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170801
Record name 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-40-8
Record name 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the following steps:

  • Thiazole Formation: : The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated compound under specific conditions.

  • Benzylthio Group Introduction: : The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiolate ion reacts with an appropriate electrophile.

  • Acetic Acid Derivative Formation: : Finally, the acetic acid derivative is formed by reacting the thiazole intermediate with an acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Michael Addition Reactions

The compound participates in enantioselective Michael additions with rigidified bis(sulfonyl)ethylenes under bifunctional organocatalysis. Key findings include:

Catalytic Addition to Vinyl Bis(sulfones)

  • Reagents : Rigidified β-substituted bis(sulfonyl)ethylenes (e.g., 2a–f ) .

  • Catalysts : Squaramide-based catalysts (e.g., C1 , C2 ) enable high stereocontrol .

  • Conditions : CH₂Cl₂ at 0°C, 10 mol% catalyst loading .

  • Outcomes :

    • Adducts formed in 60–95% yield with up to 98% enantiomeric excess (ee) .

    • Reactivity depends on substituents; phenyl-substituted bis(sulfones) show marginal conversion, while naphthyl derivatives proceed efficiently .

Table 1: Catalyst Performance in Michael Additions

CatalystTime (h)Conversion (%)ee (%)
C1 249588
C2 247598
C3 488275

Hydrolysis and Desulfonylation

The thiazole ring undergoes acid-catalyzed hydrolysis to yield hydantoin derivatives, followed by selective desulfonylation:

Acidic Hydrolysis

  • Conditions : 6 M HCl in 1,4-dioxane at 65°C .

  • Products :

    • Hydantoin 23 (73% yield) from adduct 10a .

    • N-Benzoyl hydantoins (25a , 25b ) via hydrolysis at 80°C .

Desulfonylation

  • Reagents : Mg/TMSCl/1,2-dibromoethane in methanol .

  • Outcomes :

    • Selective monodesulfonylation to 24 (51% yield) .

    • Double desulfonylation yields 5,5-disubstituted hydantoin 26 (67% over two steps) .

N-Alkylation and Functionalization

The N-benzoyl group permits post-addition modifications:

TFA-Mediated Deprotection

  • Conditions : Trifluoroacetic acid (TFA) at 40°C .

  • Product : NH-derivative 27 (quantitative yield) .

N-Alkylation

  • Reagents : Alkyl/allyl halides under standard conditions .

  • Products :

    • N-Alkyl derivatives (28–31 ) with retained stereochemistry .

    • Hydrolysis of 28–30 yields N-alkyl hydantoins (32b–d ) .

Theoretical Insights into Reactivity

DFT calculations rationalize reactivity trends:

  • pKa Differences :

    • N-Benzoyl derivative 3a (pKa = 19.71 in DMSO) is more acidic than N-acetyl analogue 4a (pKa = 21.15), enabling faster deprotonation .

  • Transition States :

    • Catalyst C2 stabilizes enolate intermediates via H-bonding, lowering the energy barrier by 3.92 kcal/mol compared to C1 .

Chemoselectivity in Multifunctional Systems

The acetic acid side chain remains inert during conjugate additions, enabling chemoselective reactions:

  • Example : Adduct 15ha forms with 91% ee despite an unsaturated ester in the substrate .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring and benzylthio group make it a versatile intermediate in organic synthesis.

Biology

In biological research, [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. It can be used as a lead compound for the synthesis of new therapeutic agents, particularly those targeting bacterial infections or cancer.

Industry

In industry, this compound can be used as a surfactant or in the production of specialty chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Compound Name / CAS Substituents (Position 2) Molecular Weight Key Properties / Activities Evidence ID
[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid Benzylthio ~295.36* Hypothesized tautomerism; potential bioactivity inferred from analogs N/A
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid (sc-321083) Isobutylthio 244.35 High purity (commercial availability); used in medicinal chemistry studies
N-[2-(4-Nitroanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]propanamide (12cb) 4-Nitroanilino 353.35 81% synthesis yield; amorphous yellow solid; nitro group enhances electrophilicity
{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid (CAS 303120-90-3) 4-Methylphenylamino 264.30 95% purity; methyl group improves lipophilicity
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)...}acetamide (Molbank M943) Complex pyrazolyl-thiazol 526.94 Anticancer activity (inferred from structural motifs)

*Calculated based on molecular formula C₁₂H₁₁NO₃S₂.

Key Observations:

  • Thioether vs. In contrast, amino substituents (e.g., 4-nitroanilino in 12cb) may engage in hydrogen bonding, affecting solubility and target interactions .
  • Tautomerism: Analogous compounds like N-[2-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide (10ca) exist as keto-enol tautomers in solution, influencing reactivity and spectral properties (e.g., NMR chemical shifts at δ 9.84 ppm for keto form) .

Spectral and Physicochemical Data

  • NMR Trends : In analogs like 12ab, the keto tautomer shows characteristic downfield shifts for the NH proton (δ 12.22 ppm) and aromatic protons (δ 8.24–7.47 ppm) .
  • FTIR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretching) and ~3350 cm⁻¹ (N-H stretching) are consistent across derivatives .
  • Solubility: Amino-substituted derivatives (e.g., 12ac with 4-methoxyanilino) exhibit improved aqueous solubility compared to thioether analogs due to polar functional groups .

Biological Activity

[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a benzylthio group, contributing to its diverse biological properties.

  • Molecular Formula : C₁₂H₁₁NO₃S₂
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 1142201-40-8

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing promising results in several areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various bacterial strains demonstrate its potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound may serve as a lead structure for developing new antibiotics.

2. Anticancer Activity

The anticancer activity of thiazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound's IC50 values against different cancer cell lines indicate its potential as an anticancer agent.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HeLa (Cervical Cancer)20

The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds with electron-donating groups exhibited improved activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy : Another investigation focused on the cytotoxic effects of thiazole derivatives against human cancer cell lines. The study found that this compound showed significant growth inhibition in MCF-7 and HeLa cells, suggesting its potential as an anticancer therapeutic .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

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